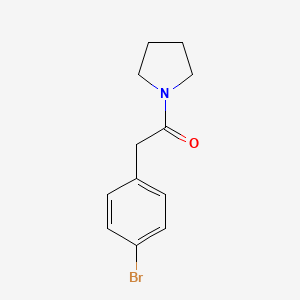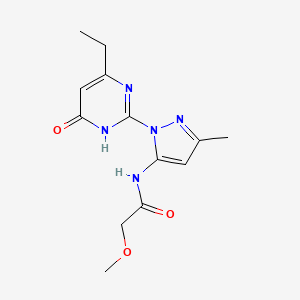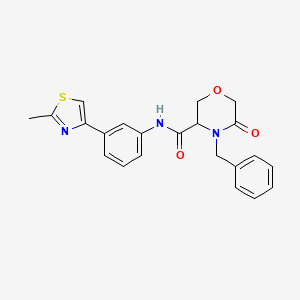
3-(4-methylbenzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylbenzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Anticancer Activity
Compounds similar to 3-(4-methylbenzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide have been studied for their ability to bind DNA and exhibit anticancer activities. For instance, copper(II)-sulfonamide complexes have shown significant potential in DNA binding and DNA cleavage, which is crucial in genotoxicity and anticancer activity. These complexes demonstrate the ability to cause cell death primarily through apoptosis, particularly in human tumor cells (González-Álvarez et al., 2013).
Synthesis of Benzonitriles
Sulfonamide derivatives have been used in the synthesis of benzonitriles, a class of organic compounds. An efficient method involves electrophilic cyanation of aryl and heteroaryl bromides. This process highlights the role of sulfonamides in synthesizing various pharmaceutical intermediates, demonstrating their versatility in organic chemistry (Anbarasan et al., 2011).
Anti-inflammatory and Anthelmintic Activities
Research on novel sulfonamide derivatives, such as this compound, has revealed their potential anti-inflammatory and anthelmintic activities. These compounds have shown promising results in preclinical models, indicating their potential for therapeutic use in treating inflammation and parasitic worm infections (Shetty et al., 2010).
Mechanism of Action
Target of Action
It is known that the compound has significant antibacterial and anti-tumor activities .
Mode of Action
N-(4-phenylthiazol-2-yl)-3-tosylpropanamide is a hybrid antimicrobial that combines the effects of thiazole and sulfonamide, groups with known antibacterial activity . The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It is also suggested that the compound might induce cancer cell apoptosis .
Biochemical Pathways
The compound’s antibacterial and anti-tumor activities suggest that it likely interacts with pathways related to bacterial growth and cancer cell proliferation .
Result of Action
N-(4-phenylthiazol-2-yl)-3-tosylpropanamide exhibits potent antibacterial activity against both Gram-negative and Gram-positive bacteria . In addition, it has shown excellent inhibitions on the K562, Bel7402, A549, and Jurkat cells, suggesting significant anti-tumor activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-phenylthiazol-2-yl)-3-tosylpropanamide are intriguing. It has been evaluated for its anti-proliferative activities in vitro . The compound has shown excellent inhibitions on various cells, including K562, Bel7402, A549, and Jurkat cells .
Cellular Effects
N-(4-phenylthiazol-2-yl)-3-tosylpropanamide has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound has been associated with inducing cancer cell apoptosis .
Molecular Mechanism
The molecular mechanism of action of N-(4-phenylthiazol-2-yl)-3-tosylpropanamide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-14-7-9-16(10-8-14)26(23,24)12-11-18(22)21-19-20-17(13-25-19)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPWLTTYOGLEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine hydrochloride](/img/structure/B2759981.png)

![5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2759987.png)

![4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2759990.png)

![1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2759992.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2759993.png)

![5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B2759996.png)
![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)
![3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2760000.png)
![4-[(1R)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B2760003.png)

